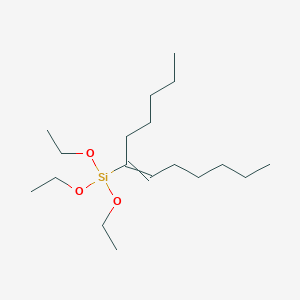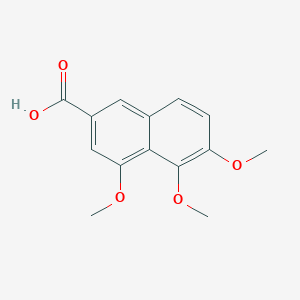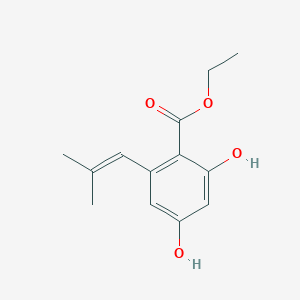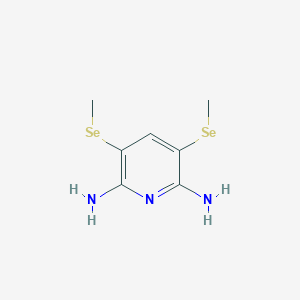
(Dodec-6-en-6-yl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodec-6-en-6-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C18H38O3Si. This compound is characterized by the presence of a dodecenyl group attached to a silicon atom, which is further bonded to three ethoxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodec-6-en-6-yl)(triethoxy)silane typically involves the reaction of dodecenyl alcohol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Dodecenyl alcohol and triethoxysilane.
Catalyst: A suitable catalyst such as a platinum or palladium complex.
Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Dodec-6-en-6-yl)(triethoxy)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
(Dodec-6-en-6-yl)(triethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (Dodec-6-en-6-yl)(triethoxy)silane involves the interaction of its silicon atom with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then react with other silanols or hydroxyl groups on surfaces to form siloxane bonds. This process is crucial for its applications in surface modification and adhesion.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: A simpler compound with three ethoxy groups attached to a silicon atom.
Octyltriethoxysilane: Contains an octyl group instead of a dodecenyl group.
Vinyltriethoxysilane: Features a vinyl group in place of the dodecenyl group.
Uniqueness
(Dodec-6-en-6-yl)(triethoxy)silane is unique due to the presence of the dodecenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring long-chain alkyl groups and enhanced hydrophobicity.
Properties
CAS No. |
921200-34-2 |
|---|---|
Molecular Formula |
C18H38O3Si |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
dodec-6-en-6-yl(triethoxy)silane |
InChI |
InChI=1S/C18H38O3Si/c1-6-11-13-15-17-18(16-14-12-7-2)22(19-8-3,20-9-4)21-10-5/h17H,6-16H2,1-5H3 |
InChI Key |
LCCJCWUCQBBGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(CCCCC)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)

![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)



![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)

![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B12623835.png)
![1,2,3-Trimethoxy-5-[(4-methylphenyl)methyl]benzene](/img/structure/B12623838.png)

![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)
